Digitoxin vs. Digoxin: Superior Oral Bioavailability Enables More Predictable Dosing
Digitoxin demonstrates significantly higher and more consistent oral bioavailability compared to digoxin, the most common alternative cardiac glycoside. This reduces inter-patient variability and simplifies dosing regimens [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Digoxin: 60% to 80% |
| Quantified Difference | Absolute increase of at least 10 percentage points, with digitoxin's value >90% vs. digoxin's maximum of 80% |
| Conditions | Standard oral administration in human subjects, as reported in clinical pharmacology references. |
Why This Matters
Higher and more consistent bioavailability translates to more predictable plasma levels and therapeutic effects, reducing the risk of under- or over-dosing, which is a key consideration for both clinical and preclinical study design.
- [1] Benowitz, N. L. (2018). Chapter 2-61: Digoxin and Other Cardiac Glycosides. In: Poisoning & Drug Overdose. McGraw Hill Medical. Available at: https://accessmedicine.mhmedical.com/content.aspx?bookid=2284§ionid=248384184 View Source
